

Application Notes and Protocols: Dosage and Administration of 264W94 in Mouse Models

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Compound of Interest

Compound Name: 264W94

Cat. No.: B1244617

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These application notes provide a comprehensive overview of the dosage and administration of **264W94**, a potent inhibitor of the ileal bile acid transporter (IBAT), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

264W94 is a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, **264W94** increases the fecal excretion of bile acids. This interruption of the enterohepatic circulation of bile acids leads to a compensatory upregulation of hepatic cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This mechanism underlies the cholesterol-lowering effects of **264W94**.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of **264W94** in rodent models.

Table 1: Dosage of **264W94** in Mouse Models

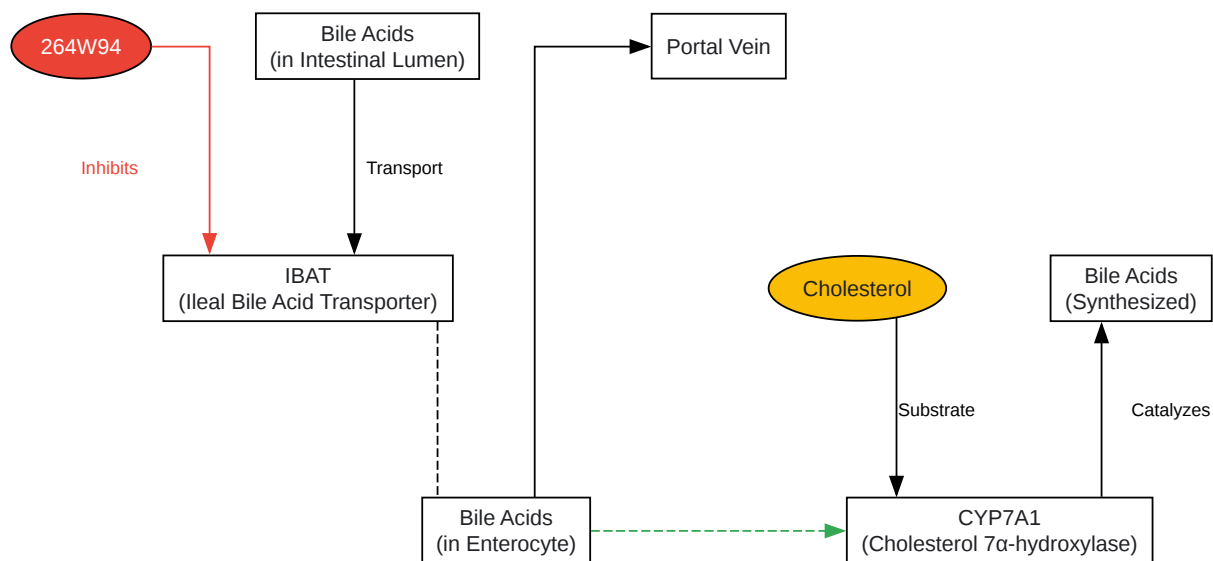
Parameter	Value	Route of Administration	Frequency	Species	Notes	Reference
ED ₃₀	0.02 mg/kg	Oral	Twice daily (bid)	Mouse	Effective dose for 30% decrease in the absorption of a taurocholic acid analog.	
Single Dose	0.1 mg/kg	Oral	Single dose	Mouse	Resulted in 97% inhibition of a taurocholic acid analog absorption at 4 hours post-dose.	

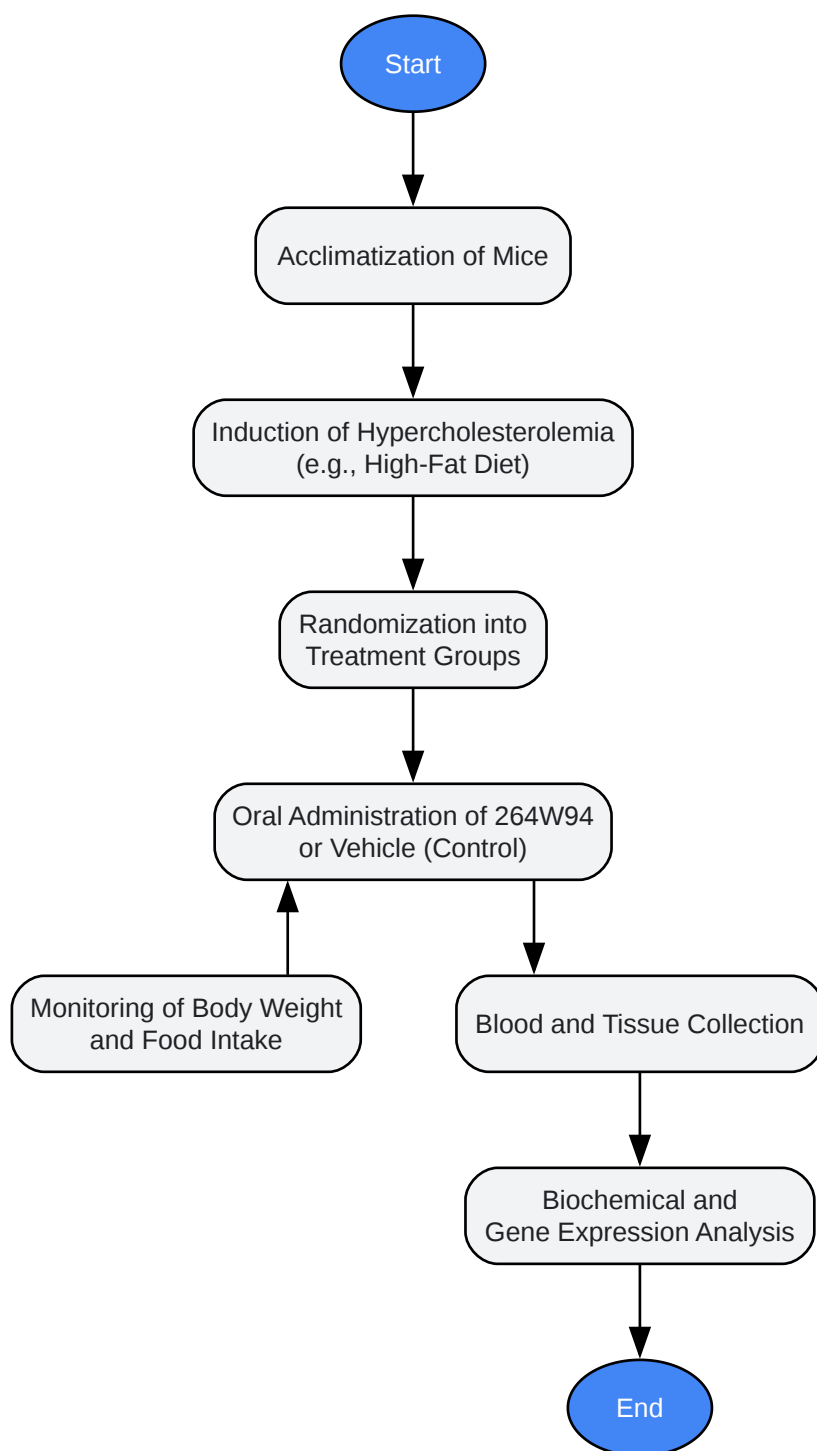
Table 2: Dosage of **264W94** in Rat Models (for reference)

Dose Range	Effect	Route of Administration	Frequency	Species	Notes	Reference
0.03 - 1.0 mg/kg	Dose-dependent reduction of serum LDL+VLDL cholesterol by up to 61%.	Oral	Twice daily (bid)	Rat	Study conducted in diet-induced hypercholesterolemic rats.	

Signaling Pathway

The primary mechanism of action of **264W94** is the inhibition of the ileal bile acid transporter (IBAT). This initiates a signaling cascade that results in increased bile acid synthesis.





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